N2-Methyl-PhIP - 934976-47-3

N2-Methyl-PhIP

Catalog Number: EVT-1487334
CAS Number: 934976-47-3
Molecular Formula: C₁₄H₁₄N₄
Molecular Weight: 238.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N2-Methyl-PhIP is primarily sourced from the cooking of protein-rich foods, particularly meats, where it forms during high-temperature cooking processes such as grilling or frying. The compound is classified under the broader category of heterocyclic aromatic amines (HAAs), which are known for their carcinogenic potential. These compounds are formed through the pyrolysis of amino acids and creatine in meat when subjected to high temperatures.

Synthesis Analysis

Methods and Technical Details

The synthesis of N2-Methyl-PhIP can be achieved through several methods, often involving multi-step organic reactions. A common approach includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as 2-amino-1-methylimidazo[4,5-b]pyridine.
  2. Methylation Reaction: The methylation process can be performed using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydroxide.
  3. Purification: After synthesis, purification methods such as column chromatography or recrystallization are employed to isolate the desired methylated product.

This synthetic pathway allows for the production of N2-Methyl-PhIP in a laboratory setting, enabling further studies on its biological effects and mechanisms.

Molecular Structure Analysis

Structure and Data

N2-Methyl-PhIP possesses a complex molecular structure characterized by:

  • Chemical Formula: C13H12N4
  • Molecular Weight: 224.26 g/mol
  • Structural Features: The compound features an imidazo[4,5-b]pyridine ring system with a methyl group attached at the nitrogen atom (N2).

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological macromolecules.

Chemical Reactions Analysis

Reactions and Technical Details

N2-Methyl-PhIP undergoes several chemical reactions that are crucial for its biological activity:

  1. Hydroxylation: In vivo metabolism can lead to hydroxylation at various positions on the aromatic ring, generating reactive metabolites.
  2. Acetylation: The N2-hydroxy derivative can be acetylated to form N2-acetoxy derivatives, which are more reactive towards DNA.
  3. DNA Adduct Formation: The primary reaction of interest involves the formation of DNA adducts, specifically with guanine residues, leading to mutagenic effects.

These reactions highlight the potential for N2-Methyl-PhIP to interact with cellular components and contribute to mutagenesis.

Mechanism of Action

Process and Data

The mechanism by which N2-Methyl-PhIP exerts its mutagenic effects involves several steps:

  1. Metabolic Activation: Upon ingestion, N2-Methyl-PhIP is metabolically activated by cytochrome P450 enzymes, resulting in electrophilic intermediates.
  2. DNA Interaction: These intermediates can react with nucleophilic sites on DNA, particularly at the N7 position of guanine, forming stable adducts.
  3. Mutagenesis: The resulting DNA damage can lead to mispairing during replication or transcription, ultimately causing mutations that may contribute to cancer development.

Research has demonstrated that these DNA adducts are detectable in various biological samples following exposure to cooked meats containing N2-Methyl-PhIP.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N2-Methyl-PhIP exhibits several notable physical and chemical properties:

  • Solubility: It is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: The compound is relatively stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide insights into its structural integrity and purity.

These properties are essential for understanding its behavior in biological systems and its potential applications in research.

Applications

Scientific Uses

N2-Methyl-PhIP has several applications in scientific research:

  1. Mutagenicity Studies: It serves as a model compound for studying mutagenic mechanisms associated with dietary carcinogens.
  2. Cancer Research: Investigations into its role in cancer development contribute to understanding dietary risk factors for human cancers.
  3. Analytical Chemistry: It is used as a reference standard in analytical methods for detecting heterocyclic amines in food products.
Chemical Identity, Structural Characterization, and Formation Pathways

Molecular Structure and IUPAC Nomenclature of N2-Methyl-PhIP

N2-Methyl-PhIP (CAS No. 934976-47-3) is a methylated derivative of the heterocyclic aromatic amine (HAA) 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Its IUPAC name is 1-methyl-2-(methylamino)-6-phenylimidazo[4,5-b]pyridine, reflecting methylation at the exocyclic N2 nitrogen of the parent PhIP structure. The molecular formula is C₁₄H₁₄N₄, with a molecular weight of 238.29 g/mol. The core structure retains PhIP’s tricyclic system comprising an imidazopyridine ring linked to a phenyl group, but methylation at N2 alters its electronic properties and reactivity. The methyl group sterically hinders metabolic activation at N2, a key site in PhIP’s carcinogenicity [1].

Structural Features:

  • Imidazopyridine Core: Planar, aromatic system facilitating π-stacking interactions.
  • N2-Methyl Group: Disrupts potential hydrogen-bonding capacity.
  • Phenyl Substituent: Enhances hydrophobicity.

Table 1: Atomic Composition of N2-Methyl-PhIP

ElementCountBonding Environment
Carbon14Aromatic/alkyl systems
Hydrogen14Attached to C/N atoms
Nitrogen4Pyridine/imidazole rings

Synthetic Routes and Analytical Characterization Techniques

Synthetic Pathways:

  • Enzymatic Methylation: Primary route in vivo via methyltransferase enzymes (e.g., NNMT), using S-adenosyl methionine (SAM) as the methyl donor. This detoxification pathway competes with CYP1A2-mediated N-hydroxylation in PhIP metabolism [1].
  • Chemical Synthesis: Achieved by reacting PhIP with methyl iodide under basic conditions. Purification requires reverse-phase HPLC to isolate the product from unreacted precursors [1].

Analytical Characterization:

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 238.29. Fragmentation includes loss of methyl (Δ−15 Da, m/z 223) and N-methylamino groups (Δ−43 Da, m/z 195) [1].
  • NMR Spectroscopy: ¹H-NMR confirms methylation via upfield shift of N–CH₃ protons (δ 3.2–3.4 ppm). Aromatic protons appear at δ 7.5–8.5 ppm [1] [7].
  • Chromatography: Reverse-phase HPLC (C18 column) with UV detection (λ = 315 nm) resolves N2-Methyl-PhIP from other PhIP metabolites [7].

Table 2: Analytical Signatures of N2-Methyl-PhIP

TechniqueKey Diagnostic FeaturesUtility
ESI-MS/MSm/z 238 → 223 → 195Structural confirmation
¹H-NMRδ 3.3 ppm (s, 3H, N–CH₃)Methyl group identification
HPLC-UVtR = 12.7 min (0.1% HCOOH/CH₃CN gradient)Quantification in mixtures

Formation Mechanisms in Thermally Processed Foods

Precursor Interactions: Creatinine, Amino Acids, and Sugars

N2-Methyl-PhIP arises from post-formational modification of PhIP during cooking. PhIP itself forms via Maillard reactions between:

  • Creatinine (from muscle creatine),
  • Amino acids (phenylalanine or tyrosine),
  • Reducing sugars (glucose/fructose).Methylation occurs when PhIP reacts with endogenous methyl donors (e.g., SAM) in animal tissues under heat. Model systems show creatinine enhances PhIP yield by providing the imidazole moiety, while phenylalanine contributes the phenyl ring [1] [7].

Temperature-Dependent Reaction Kinetics

Formation follows first-order kinetics between 150–250°C. Key parameters:

  • Activation Energy: 75–100 kJ/mol for PhIP synthesis; methylation requires additional 20–30 kJ/mol.
  • Time-Temperature Dependence: N2-Methyl-PhIP yield peaks at 225°C after 20 min (e.g., 0.8 ng/g in roast pork). Beyond 250°C, pyrolysis dominates, degrading HAAs [1] [7].

Table 3: Thermodynamic Parameters for Formation

Temperature (°C)PhIP Yield (ng/g)N2-Methyl-PhIP Yield (ng/g)Dominant Pathway
1502.1<0.05Maillard reaction
20015.70.3Methylation
2508.90.6Pyrolysis

Quantification Methods in Food Matrices

High-Performance Liquid Chromatography (HPLC) Optimization

  • Sample Preparation: QuEChERS extraction (acetonitrile partitioning) removes proteins/lipids from meat homogenates. Solid-phase extraction (C18 cartridges) further enriches HAAs [7].
  • Chromatography:
  • Column: C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of 0.1% formic acid and acetonitrile.
  • Detection: DAD at 315 nm; retention time = 12.7 min for N2-Methyl-PhIP.
  • LOD/LOQ: 0.1 ng/g and 0.3 ng/g, respectively, in cooked meat [7].

Mass Spectrometry-Based Detection Protocols

  • LC-ESI-MS/MS:
  • Ionization: Positive mode ESI; [M+H]⁺ at m/z 238.
  • Fragmentation: Collision-induced dissociation (CID) yields m/z 223 (loss of ·CH₃) and 195 (cleavage of C–N bond).
  • Quantification: MRM transitions (m/z 238 → 223) with isotope dilution (¹³C-labeled analogs) [1] [8].
  • High-Resolution MS: Q-Orbitrap instruments (resolving power >70,000) differentiate N2-Methyl-PhIP from isomers (e.g., N3-methyl-PhIP) by exact mass (calc. 238.1212; error <2 ppm) [8].

Table 4: Performance Metrics for Quantification Methods

MethodLOD (ng/g)LOQ (ng/g)Recovery (%)Matrix Effect (%)
HPLC-DAD0.10.378–85−12 to +8
LC-ESI-MS/MS0.020.0792–97−5 to +3

Properties

CAS Number

934976-47-3

Product Name

N2-Methyl-PhIP

Molecular Formula

C₁₄H₁₄N₄

Molecular Weight

238.29

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